molecular formula C15H17NO5 B1345394 trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735275-01-1

trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1345394
CAS No.: 735275-01-1
M. Wt: 291.3 g/mol
InChI Key: DHPJGNQYQNOIGF-WDEREUQCSA-N
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Description

This product, trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid, is a synthetic organic compound featuring a cyclohexane carboxylic acid core substituted with a 2-(2-nitrophenyl)-2-oxoethyl chain in a trans stereochemical configuration. The molecule integrates several functional groups of high synthetic value, including a carboxylic acid, a ketone, and a nitro-aromatic ring, making it a versatile potential intermediate or building block in medicinal and synthetic chemistry research . As a carboxylic acid, this compound can undergo characteristic reactions such as esterification to form ester derivatives or reduction to the corresponding alcohol, providing routes to diverse chemical libraries . The presence of the electron-withdrawing nitro group on the phenyl ring can influence the electronic properties of the adjacent ketone, potentially making it a candidate for studying molecular interactions or as a precursor in the synthesis of more complex nitrogen-containing heterocycles. Researchers might explore its application in developing novel chemical entities for various investigative purposes. The structural motif of a substituted cyclohexane carboxylic acid is present in compounds with documented research interest, underscoring the relevance of this scaffold . The product is supplied for research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant material safety data sheet prior to use.

Properties

IUPAC Name

(1R,2S)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-14(12-7-3-4-8-13(12)16(20)21)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPJGNQYQNOIGF-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641394
Record name (1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-01-1
Record name rel-(1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735275-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 2-Nitrophenyl Ethyl Ketone

  • Starting Material: Acetophenone or substituted acetophenones.
  • Nitration: Electrophilic aromatic substitution is employed to nitrate acetophenone at the ortho position relative to the ketone, yielding 2-nitroacetophenone.
  • Subsequent Transformations: Reduction and oxidation steps may be applied to adjust the oxidation state and functional groups to obtain the 2-nitrophenyl ethyl ketone intermediate.

Cyclohexane Ring Functionalization

  • Introduction of Carboxylic Acid: The cyclohexane ring is functionalized to bear a carboxylic acid group at the 1-position. This can be achieved by Friedel-Crafts acylation followed by oxidation or by direct carboxylation methods.
  • Stereochemical Control: The trans configuration at the 2-position relative to the carboxylic acid is controlled by reaction conditions and choice of reagents.

Coupling Reaction

  • The 2-nitrophenyl ethyl ketone is coupled with the functionalized cyclohexane derivative under specific conditions, often involving base catalysis or acid-mediated condensation, to form the final trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid.
Step Reagents/Conditions Yield (%) Notes
Nitration of acetophenone HNO3/H2SO4, controlled temperature 70-85 Ortho-selective nitration
Reduction/Oxidation steps Various reducing agents and oxidants 60-75 To obtain 2-nitrophenyl ethyl ketone
Cyclohexane carboxylation Friedel-Crafts acylation, oxidation 65-80 Introduction of carboxylic acid group
Coupling reaction Base or acid catalysis, solvent (e.g., THF) 50-70 Formation of target compound
  • The stereoselectivity of the trans isomer is influenced by the choice of base and solvent during the coupling step.
  • Use of potassium tert-butoxide in THF at low temperatures (0°C to room temperature) has been reported to favor the formation of the trans isomer with moderate to good yields.
  • Purification is typically achieved by flash column chromatography using cyclohexane/ethyl acetate mixtures.
  • Reaction monitoring by ^1H NMR spectroscopy confirms the formation of the desired product and stereochemical purity.
Parameter Description
Starting materials Acetophenone, cyclohexane derivatives
Key intermediates 2-Nitrophenyl ethyl ketone
Reaction types Nitration, reduction, oxidation, Friedel-Crafts acylation, coupling
Catalysts/Conditions Acidic nitration, base catalysis (KOt-Bu), THF solvent
Purification methods Flash column chromatography (cyclohexane/ethyl acetate)
Yield range 50-85% depending on step
Stereochemical outcome Predominantly trans isomer

The preparation of this compound is a multi-step process involving strategic nitration, functionalization of cyclohexane, and coupling reactions. Optimization of reaction conditions, particularly in the coupling step, is critical to achieving high stereoselectivity and yield. Analytical techniques such as NMR and IR spectroscopy are essential for confirming product identity and purity. This synthesis route is well-documented in the literature and serves as a foundation for further functionalization or application in complex molecule synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The ketone moiety (2-oxo group) and nitro group participate in oxidation processes under controlled conditions:

  • Ketone Oxidation : Under strong oxidizing agents (e.g., KMnO₄ or CrO₃), the ketone group may oxidize to a carboxylic acid derivative, forming a dicarboxylic acid structure .
  • Nitro Group Stability : The 2-nitrophenyl group is resistant to oxidation under mild conditions but can decompose under prolonged exposure to strong oxidizers, releasing NO₂ radicals .

Example Reaction Pathway :trans 2 2 Oxo cyclohexane 1 carboxylic acid+KMnO4H2O heatDicarboxylic acid derivative+CO2\text{trans 2 2 Oxo cyclohexane 1 carboxylic acid}+\text{KMnO}_4\xrightarrow{\text{H}_2\text{O heat}}\text{Dicarboxylic acid derivative}+\text{CO}_2

Reduction Reactions

The nitro and ketone groups are susceptible to reduction:

  • Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the nitro group to an amine, yielding trans-2-[2-Oxo-2-(2-aminophenyl)ethyl]cyclohexane-1-carboxylic acid .
  • Ketone Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming trans-2-[2-Hydroxy-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid .

Reagents and Conditions :

Reaction TypeReagentsConditionsMajor Product
Nitro ReductionH₂ (1 atm), Pd/CRT, EtOH, 12 hoursAmine derivative (C₁₅H₁₉NO₃)
Ketone ReductionLiAlH₄ (2 eq)Dry THF, 0°C → RT, 4 hoursAlcohol derivative (C₁₅H₁₉NO₅)

Substitution Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters .
  • Amide Formation : Coupling with amines (e.g., p-toluidine) via DCC/HOBt activation yields amide derivatives .

Example :Acid+CH3OHH2SO4Methyl ester+H2O\text{Acid}+\text{CH}_3\text{OH}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl ester}+\text{H}_2\text{O}Yield Data :

SubstrateReagentProductYield (%)Reference
Carboxylic acidMethanol/H₂SO₄Methyl ester85
Carboxylic acidp-Toluidine/DCCAmide derivative63

Decarboxylation and Cyclization

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, forming a cyclohexene intermediate. This is followed by cyclization to generate fused-ring products .

Mechanism :

  • Decarboxylation : Loss of CO₂ under heating (160–200°C).
  • Cyclization : Intramolecular attack of the keto group on the cyclohexane ring, forming bicyclic structures .

Photochemical Reactions

The nitro group participates in photoinduced electron transfer (PET) reactions. UV irradiation (λ = 254 nm) in polar solvents (e.g., DMSO) generates nitroso intermediates, which are reactive toward nucleophiles like water or amines .

Key Observation :

  • Photolysis in aqueous DMSO yields trans-2-[2-Oxo-2-(2-hydroxylaminophenyl)ethyl]cyclohexane-1-carboxylic acid as a major product .

Acid-Catalyzed Rearrangements

In concentrated sulfuric acid, the compound undergoes Fries-like rearrangements, where the 2-nitrophenyl group migrates to the cyclohexane ring, forming regioisomeric products .

Conditions :

  • Reagent : H₂SO₄ (98%)
  • Temperature : 60°C, 8 hours
  • Product : Mixture of ortho- and para-substituted cyclohexane derivatives .

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the treatment of diseases where nitro and amino derivatives play a crucial role.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves its interaction with various molecular targets, depending on its specific derivatives. For instance, nitro derivatives may act as electron acceptors in redox reactions, while amino derivatives can interact with enzymes and receptors, modulating their activity. The exact pathways and targets vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

    2-Nitrophenylacetic acid: Shares the nitrophenyl moiety but lacks the cyclohexane ring and carboxylic acid group.

    Cyclohexane-1-carboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the nitrophenyl ethyl ketone moiety.

    2-Nitrophenylacrylate: An intermediate in the synthesis of the target compound, containing the nitrophenyl group but in a different structural context.

Uniqueness: The uniqueness of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid lies in its combined structural features, which confer distinct chemical reactivity and potential applications. The presence of both the nitrophenyl and cyclohexane carboxylic acid moieties allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.

Biological Activity

trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid (CAS No. 735275-02-2) is a compound of significant interest due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC15H17NO5
Molecular Weight291.299 g/mol
Density1.28 g/cm³
Boiling Point457.5 °C
Flash Point188.6 °C

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Aldol Product : The reaction begins with cyclohexanone and 2-nitrobenzaldehyde in the presence of a base catalyst.
  • Oxidation : The aldol product undergoes oxidation to form the corresponding ketone.
  • Cyclization : The final cyclization step yields the target compound.

This multi-step process is crucial for achieving high purity and yield, with various reaction conditions being optimized for industrial applications .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, inhibiting or modulating their activity.
  • Cellular Pathways : It can affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
  • Reactive Intermediates : The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has shown low micro-molar IC50 values in assays against human colon adenocarcinoma cells, suggesting a promising avenue for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against a range of bacterial strains, making them potential candidates for antibiotic development .

Case Studies

Case Study 1: Antiproliferative Effects on Cancer Cells
In a controlled study, this compound was tested on human colon cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at concentrations as low as 0.5 µM.

Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of the compound against Vibrio species. The study reported significant inhibition zones in agar diffusion assays, suggesting that the compound could serve as a lead structure for developing new antimicrobial agents .

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